molecular formula C18H14N6O4S B2514664 N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-nitrobenzenesulfonamide CAS No. 894985-54-7

N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-nitrobenzenesulfonamide

Cat. No.: B2514664
CAS No.: 894985-54-7
M. Wt: 410.41
InChI Key: WNOPVQCMIYOSQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-nitrobenzenesulfonamide is a specialized chemical building block featuring the 1,2,4-triazolo[4,3-b]pyridazine scaffold, a heterocyclic system of significant interest in medicinal chemistry and drug discovery research. This fused bicyclic core is recognized as a privileged structure due to its ability to engage in key hydrogen bonding and dipole-dipole interactions with biological targets, making it a valuable template for developing novel pharmacologically active agents . Researchers utilize this and related triazolopyridazine derivatives as key intermediates in structure-activity relationship (SAR) studies, particularly in the exploration of new antiparasitic therapies . The triazolopyridazine scaffold has been identified in phenotypic screens for compounds active against Cryptosporidium parvum , a diarrheal pathogen, with lead compounds in this class demonstrating potent, nanomolar-level in vitro efficacy and demonstrating parasiticidal activity by inhibiting macrogamont development . Beyond infectious disease research, analogous tricyclic pyridazinone-based molecular architectures have shown a diverse profile of therapeutic potential in preclinical investigations, including anti-inflammatory, analgesic, cardiovascular, and antiulcer activities . The presence of the 2-nitrobenzenesulfonamide group in this compound offers a versatile handle for further synthetic modification, allowing researchers to probe chemical space and optimize properties like potency and selectivity. This product is intended for use as a reference standard and synthetic intermediate in exploratory biology and hit-to-lead optimization campaigns.

Properties

IUPAC Name

N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]-2-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N6O4S/c1-12-19-20-18-11-10-15(21-23(12)18)13-6-8-14(9-7-13)22-29(27,28)17-5-3-2-4-16(17)24(25)26/h2-11,22H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNOPVQCMIYOSQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-nitrobenzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a unique structural arrangement characterized by:

  • Triazolo-pyridazine moiety : This core structure is known for its biological activity.
  • Nitrobenzenesulfonamide group : This functional group is often associated with various pharmacological effects.

The molecular formula for this compound is C15H15N5O4SC_{15}H_{15}N_5O_4S, with a molecular weight of approximately 365.38 g/mol. Its structural representation can be summarized as follows:

ComponentDescription
Triazolo-pyridazineA fused ring system contributing to biological activity
NitrobenzenesulfonamideEnhances solubility and bioavailability

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. Preliminary studies suggest that these compounds can inhibit the proliferation of various cancer cell lines through:

  • Inhibition of key signaling pathways : These include pathways involved in cell survival and proliferation.
  • Induction of apoptosis : The compound may trigger programmed cell death in cancerous cells.

For instance, a study demonstrated that derivatives of triazolo-pyridazine showed cytotoxic effects against breast and lung cancer cell lines, highlighting their potential as lead compounds in cancer therapy .

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties. It has been tested against various bacterial strains including Gram-positive and Gram-negative bacteria. The results indicated:

  • High antibacterial activity : Particularly against strains such as Staphylococcus aureus and Escherichia coli.
  • Antifungal effects : Effective against fungi like Candida albicans.

These findings suggest that the compound could serve as a potential alternative to existing antibiotics .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key modifications that have been explored include:

  • Substitution patterns on the phenyl ring : Altering substituents can enhance or diminish activity.
  • Variations in the triazole and pyridazine moieties : Different configurations can significantly impact potency.

A comparative analysis with other triazole derivatives revealed that specific substitutions lead to increased cytotoxicity and selectivity towards cancer cells .

Case Studies

Several case studies highlight the biological efficacy of this compound:

  • Study on Anticancer Activity :
    • In vitro tests revealed that this compound inhibited cell growth in MCF-7 breast cancer cells by over 70% at certain concentrations .
  • Antimicrobial Efficacy :
    • A series of experiments conducted against various pathogens showed that the compound had a minimum inhibitory concentration (MIC) comparable to standard antibiotics .

Comparison with Similar Compounds

Research Implications

  • Target Compound : The 2-nitrobenzenesulfonamide group warrants investigation in enzyme inhibition assays (e.g., COX-2, carbonic anhydrase IX) due to its electron-withdrawing nature .
  • Structural Optimization : Introducing substituents like methoxy or chloro (as in ) could balance solubility and target affinity.
  • Biological Screening : Prioritize assays against CSCs and antimicrobial models to align with activity trends in analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.